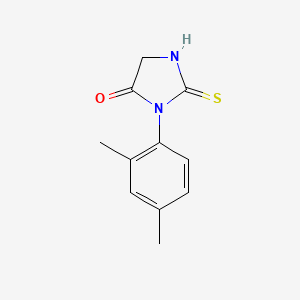

1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions required for the reaction. The yield and purity of the product would also be discussed.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the structure.Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the conditions required for these reactions and the products formed. Mechanisms for these reactions may also be proposed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, solubility, and optical activity) and chemical properties (such as acidity/basicity, reactivity, and stability).Wissenschaftliche Forschungsanwendungen

Ambivalent Nucleophilicity in Chemical Reactions

- Imidazole-2-thiones, closely related to the specified compound, react with electrophilic reagents via different atoms, leading to the formation of diverse adducts. This property is utilized in synthesizing various compounds, as detailed in studies by Mlostoń et al. (2008) and another by the same authors in the same year (Mlostoń et al., 2008).

Luminescence Sensing

- Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks show potential as fluorescence sensors for benzaldehyde derivatives, indicating applications in chemical sensing (Shi et al., 2015).

Lipid Profile Modulation

- Derivatives of imidazole-4,5-dione have been shown to influence lipid profiles in animal models, specifically increasing high-density lipoprotein cholesterol, suggesting applications in biochemical research (Elokdah et al., 2000).

Antibacterial and Antifungal Activities

- Novel imidazole derivatives exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (ANISETTI & Reddy, 2012).

Anion Hosts in Crystal Engineering

- Imidazole-containing bisphenols, similar in structure to the specified compound, have been studied for their potential as hosts for anions in crystal engineering (Nath & Baruah, 2012).

Nanomaterials Interaction

- The interaction of bioactive imidazole derivatives with ZnO nanomaterials has been explored, which is of interest in the fields of nanotechnology and biomedicine (Jayabharathi et al., 2015).

Synthetic Methodologies

- Various research papers discuss the synthesis of related imidazole derivatives, indicating the compound's role in advancing synthetic organic chemistry techniques. These include works by Egorov et al. (2020) and Kawasaki et al. (2002) (Egorov et al., 2020); (Kawasaki et al., 2002).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. Information on safe handling and disposal of the compound would also be included.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanisms of action.

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-3-4-9(8(2)5-7)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBZIXGOGAPGQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CNC2=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234821 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | |

CAS RN |

852388-99-9 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852388-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylphenyl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.